2-Ethylnonanoic acid 2-Ethylnonanoic acid
Brand Name: Vulcanchem
CAS No.: 14276-84-7
VCID: VC20964316
InChI: InChI=1S/C11H22O2/c1-3-5-6-7-8-9-10(4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)
SMILES: CCCCCCCC(CC)C(=O)O
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol

2-Ethylnonanoic acid

CAS No.: 14276-84-7

Cat. No.: VC20964316

Molecular Formula: C11H22O2

Molecular Weight: 186.29 g/mol

* For research use only. Not for human or veterinary use.

2-Ethylnonanoic acid - 14276-84-7

Specification

CAS No. 14276-84-7
Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
IUPAC Name 2-ethylnonanoic acid
Standard InChI InChI=1S/C11H22O2/c1-3-5-6-7-8-9-10(4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)
Standard InChI Key YRCGAHTZOXPQPR-UHFFFAOYSA-N
SMILES CCCCCCCC(CC)C(=O)O
Canonical SMILES CCCCCCCC(CC)C(=O)O

Introduction

Chemical Structure and Identification

2-Ethylnonanoic acid would be a branched-chain carboxylic acid with the molecular formula C₁₁H₂₂O₂. By analogy with similar compounds such as 2-methylpentanoic acid, it would feature an ethyl group substitution at the alpha-carbon position (C-2) of a nonanoic acid backbone.
Based on the naming conventions observed in similar compounds, 2-ethylnonanoic acid might also be known by alternative names such as α-ethylnonanoic acid or 2-ethylpelargonic acid, following the pattern seen with 2-methylpentanoic acid (also called α-methylvaleric acid) .

PropertyPredicted ValueBasis for Prediction
Physical State (at room temperature)Colorless to slightly yellow liquidBased on 2-methylpentanoic acid properties
OdorLikely pungent, acidicSimilar to other branched fatty acids
Molecular Weight186.29 g/molCalculated from molecular formula C₁₁H₂₂O₂
DensityApproximately 0.89-0.93 g/mLExtrapolated from similar branched acids
Boiling Point>200°CEstimated based on 2-methylpentanoic acid (196.4°C) and longer carbon chain
Flash Point>110°CEstimated based on 2-methylpentanoic acid (107°C)
SolubilityLow solubility in water; soluble in organic solventsTypical of medium-chain fatty acids

Synthesis Methods

Potential synthesis routes for 2-ethylnonanoic acid might include:

Aldol Condensation Approach

By analogy with the synthesis of 2-methylpentanoic acid, a potential pathway could involve aldol condensation of appropriate aldehydes followed by several reaction steps :

  • Aldol condensation of heptanal (or similar aldehydes)

  • Dehydroxylation of the intermediate

  • Hydrogenation of the resulting alkene

  • Oxidation to the carboxylic acid

Grignard Reaction

Another potential approach might involve Grignard reactions with appropriate esters or carboxylic acid derivatives, followed by hydrolysis to yield the target compound.

Applications and Uses

Based on the applications of similar branched-chain fatty acids, potential uses for 2-ethylnonanoic acid might include:

Industrial Applications

  • Potential use as a precursor in the synthesis of esters for flavoring and fragrance applications

  • Possible applications in surfactant and plasticizer production

  • Potential use in polymer chemistry

Research Applications

  • Possible use in specialized chemical research as a building block for more complex molecules

  • Potential applications in the development of specialty chemicals

Safety AspectPredicted InformationReference Compound
Hazard ClassificationLikely corrosive to skin and eyesBased on 2-methylpentanoic acid
FlammabilityCombustible liquidBased on similar carboxylic acids
Handling PrecautionsAvoid contact with skin and eyes; use in well-ventilated areasStandard for corrosive organic acids
Storage RecommendationsKeep container tightly closed in a cool, well-ventilated placeSimilar to 2-methylpentanoic acid storage requirements

Analytical Methods

Potential methods for the detection and analysis of 2-ethylnonanoic acid might include:

Chromatographic Analysis

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would likely be effective for identification and quantification, as they are commonly used for similar carboxylic acids.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy, especially ¹H and ¹³C NMR, would provide structural confirmation, with characteristic signals for the ethyl substitution at the alpha carbon.

Structure-Activity Relationships

The branched structure of 2-ethylnonanoic acid, with its ethyl substitution at the alpha position, would likely influence its physical and chemical properties in ways similar to other alpha-substituted fatty acids:

  • Increased branching typically reduces melting and boiling points compared to straight-chain analogues

  • Branched structures often show different solubility profiles compared to their linear counterparts

  • The presence of the ethyl group at the alpha position would likely affect the acid's reactivity in various chemical transformations

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